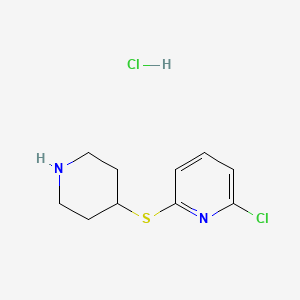

Anpirtoline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'anpirtoline est un composé chimique synthétique de formule chimique C10H13ClN2S. Il est principalement connu pour son rôle d'agoniste du récepteur 5-HT1B et d'antagoniste du récepteur 5-HT3. Ce composé est utilisé dans la recherche scientifique pour étudier ses effets sur la synthèse de la sérotonine et le comportement agressif .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le chlorhydrate d'anpirtoline peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction du 2-chloro-6-pyridylthiol avec la 4-pipéridone dans des conditions spécifiques. La réaction est généralement effectuée sous atmosphère d'argon avec l'hydrure de sodium comme base et le diméthylacétamide comme solvant .

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse suit généralement les procédures de laboratoire avec une mise à l'échelle des conditions de réaction. Le composé est ensuite purifié et converti en sa forme de sel de chlorhydrate pour des raisons de stabilité et de solubilité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'anpirtoline subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore du cycle pyridine peut être substitué par d'autres nucléophiles.

Réactions d'oxydation et de réduction : L'atome de soufre du composé peut subir une oxydation pour former des sulfoxydes ou des sulfones.

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des thiols en conditions basiques.

Réactions d'oxydation : Utilisent souvent des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Principaux produits formés :

Réactions de substitution : Donnent lieu à divers dérivés de pyridine substitués.

Réactions d'oxydation : Produisent des sulfoxydes ou des sulfones en fonction de l'étendue de l'oxydation.

4. Applications de la recherche scientifique

Le chlorhydrate d'anpirtoline est largement utilisé dans la recherche scientifique en raison de ses propriétés pharmacologiques uniques :

Chimie : Utilisé comme composé de référence dans les études impliquant les récepteurs de la sérotonine.

Biologie : Étudié pour ses effets sur la synthèse de la sérotonine et le comportement agressif chez les modèles animaux.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des affections liées à un déséquilibre de la sérotonine, telles que la dépression et l'anxiété.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la sérotonine

5. Mécanisme d'action

Le chlorhydrate d'anpirtoline exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine :

Agoniste du récepteur 5-HT1B : Active les récepteurs 5-HT1B, ce qui conduit à une diminution de la synthèse et de la libération de la sérotonine.

Antagoniste du récepteur 5-HT3 : Bloque les récepteurs 5-HT3, ce qui peut moduler la libération de neurotransmetteurs et réduire le comportement agressif

Composés similaires :

Sumatriptan : Un autre agoniste du récepteur 5-HT1B utilisé dans le traitement des migraines.

Ondansétron : Un antagoniste du récepteur 5-HT3 utilisé pour prévenir les nausées et les vomissements.

Comparaison :

Applications De Recherche Scientifique

Anpirtoline hydrochloride is a synthetic chemical compound with notable applications in scientific research, primarily due to its potent activity as a 5-HT1B receptor agonist and 5-HT3 receptor antagonist . It is a research tool with the chemical formula C10H13ClN2S .

Scientific Research Applications

This compound is utilized in various research settings to explore its effects on serotonin receptors and related behaviors . The compound has a high affinity for 5-HT1B receptors (Ki = 28 nM), and lower affinities for 5-HT1A (Ki = 150 nM) and 5-HT2 receptors (Ki = 1490 nM) . It also acts as an antagonist at 5-HT3 receptors (Ki = 29.5 nM) and can penetrate the brain .

Aggression and Social Behavior

This compound has been shown to decrease central serotonin synthesis and attenuate aggressive behavior in vivo . Studies have used anpirtoline to examine the effects of 5-HT1B receptor agonists on heightened levels of aggression caused by social instigation or discontinuation of scheduled reinforcement . The compound has demonstrated the ability to inhibit heightened aggressive behavior in mice . Anpirtoline and trifluoromethylphenyl-piperazine have demonstrated effectiveness in reversing isolation-induced impairments in mice in social behavior deficit tests, an effect associated with compounds possessing agonist properties at the 5-HT1B receptor .

Pain Management

Research indicates that anpirtoline exhibits antinociceptive activity in rodents . In electrostimulated pain tests using mice, anpirtoline dose-dependently increased the pain threshold . The antinociceptive activity of anpirtoline can be abolished by pretreatment with cyproheptadine or propranolol .

Antidepressant-like Effects

Anpirtoline has demonstrated antidepressant-like activities in animal models . In the forced swimming test in rats, anpirtoline induced a dose-related increase in swimming activity, proving more potent than standard antidepressant compounds like imipramine and desipramine . The increase of active periods in this model suggests antidepressant characteristics .

Serotonin Synthesis

Anpirtoline is known to decrease central serotonin synthesis . Studies show that anpirtoline inhibits forskolin-stimulated adenylate cyclase activity in homogenates from the rat substantia nigra, similar to 5-HT . This effect can be prevented by 5-HT1B receptor antagonists like propranolol and penbutolol .

Dendritic Cell Modulation

Anpirtoline modulates the function of dendritic cells, which are key players in the immune system. It influences migration, cytokine and chemokine release, and the T-cell priming capacity of dendritic cells in vitro and in vivo .

Prostate Growth Regulation

Anpirtoline plays a role in regulating prostate growth through androgen receptor modulation . Studies have shown that serotonin influences prostate growth, and anpirtoline, as a 5-HT1B receptor agonist, is involved in this process .

Electrophysiology

Mécanisme D'action

Anpirtoline hydrochloride exerts its effects primarily through its interaction with serotonin receptors:

5-HT1B Receptor Agonist: Activates 5-HT1B receptors, leading to a decrease in serotonin synthesis and release.

5-HT3 Receptor Antagonist: Blocks 5-HT3 receptors, which can modulate neurotransmitter release and reduce aggressive behavior

Comparaison Avec Des Composés Similaires

Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.

Ondansetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Comparison:

Activité Biologique

Anpirtoline hydrochloride is a synthetic compound primarily recognized for its role as a potent 5-HT1B receptor agonist and a 5-HT3 receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 6-Chloro-2-[piperidinyl-4-thio]pyridine hydrochloride

- Molecular Formula : C₁₀H₁₃ClN₂S

- Purity : ≥99%

- Appearance : White solid, soluble in water

- Melting Point : 126-128 °C

Anpirtoline has been shown to exhibit high affinity for various serotonin receptor subtypes:

| Receptor Type | Ki (nM) |

|---|---|

| 5-HT1B | 28 |

| 5-HT1A | 150 |

| 5-HT2 | 1490 |

The compound decreases central serotonin synthesis and modifies aggressive behavior in vivo, indicating its potential therapeutic applications in mood disorders and aggression management .

Biological Activity

- Antinociceptive Effects : Anpirtoline has demonstrated dose-dependent antinociceptive effects in animal models. In electrostimulated pain tests, it increased pain thresholds with an effective dose (ED50) of 0.52 mg/kg, intraperitoneally administered .

- Antidepressant-like Activity : In forced swimming tests in rats, anpirtoline increased swimming activity, suggesting antidepressant-like properties. It was found to be four times more potent than standard antidepressants such as imipramine and desipramine, with an ED50 of 4.6 mg/kg .

- Effects on Serotonin Synthesis : Studies indicate that anpirtoline significantly reduces serotonin synthesis rates in various brain regions when administered acutely (2 mg/kg). Chronic administration also tends to normalize serotonin synthesis rates in projection areas and the raphe nuclei .

- Behavioral Studies : In social behavior deficit tests, anpirtoline effectively reversed isolation-induced impairments in mice, emphasizing its role as a behavioral modulator through its agonistic properties at the 5-HT1B receptor .

Study on GSK3β and Serotonin Neurons

A study involving GSK3β knockout mice revealed that anpirtoline's effects on cAMP regulation were concentration-dependent. At concentrations of 2 µM and 10 µM, it significantly inhibited forskolin-stimulated cAMP production, confirming its selective action on the 5-HT1B receptor .

Comparative Efficacy in Rat vs. Pig Brain Slices

Research comparing the effects of anpirtoline on rat and pig brain cortex slices indicated a marked difference in potency. The EC50 value for rat slices was found to be 55 nM compared to 1190 nM for pig slices, highlighting species-specific responses to the compound .

Propriétés

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXDJABVNGUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243986 | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-87-3 | |

| Record name | Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99201-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.